molecular formula C14H9ClN2 B8488995 2-(4-Chlorophenyl)-3-(3-pyridyl)acrylonitrile

2-(4-Chlorophenyl)-3-(3-pyridyl)acrylonitrile

Cat. No.: B8488995
M. Wt: 240.69 g/mol
InChI Key: DCVHVFBESVJSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-3-(3-pyridyl)acrylonitrile is a useful research compound. Its molecular formula is C14H9ClN2 and its molecular weight is 240.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-pyridin-3-ylprop-2-enenitrile

InChI

InChI=1S/C14H9ClN2/c15-14-5-3-12(4-6-14)13(9-16)8-11-2-1-7-17-10-11/h1-8,10H

InChI Key

DCVHVFBESVJSBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=C(C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-chlorobenzyl cyanide (7.58 g) and pyridine-3-aldehyde (5.35 g) in absolute ethanol (50 ml) was warmed to 50° C.; 3.5 ml of a solution of sodium (2.74 g) in absolute ethanol (32 ml) was added and the mixture was left without further heating. After 1 hour, the solid product was filtered off, washed with ethanol, and then diethylether, and dried. Recrystallization of this material from ethanol (150 ml) with charcoal treatment gave 4 in 48% yield as pale yellow needles; m.p. 141°-143° C.
Quantity
7.58 g
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
2.74 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

This intermediate (157 g.) was prepared using the procedure described in Example 12a except using 110.0 g. (0.738 mole) of 4-chlorobenzyl cyanide, 81.0 g. (0.74 mole) of 3-pyridinecarboxaldehyde, and 40 ml. of 10% aqueous sodium hydroxide.
Quantity
0.738 mol
Type
reactant
Reaction Step One
Quantity
0.74 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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